Sodium N-(3-aminobenzoyl)sulphanilate

Dye intermediates Azo coupling Hydrophobicity

Sodium N-(3-aminobenzoyl)sulphanilate (CAS 84029-49-2, molecular formula C₁₃H₁₁N₂NaO₄S, molecular weight 314.29 g·mol⁻¹) is the monosodium salt of 4-[(3-aminobenzoyl)amino]benzenesulfonic acid. It belongs to the class of N-(aminobenzoyl)-aminoarylsulfonic acids, which are primarily employed as intermediates for azo dyestuffs, color toners, and organic pigments.

Molecular Formula C13H11N2NaO4S
Molecular Weight 314.29 g/mol
CAS No. 84029-49-2
Cat. No. B12662188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium N-(3-aminobenzoyl)sulphanilate
CAS84029-49-2
Molecular FormulaC13H11N2NaO4S
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C13H12N2O4S.Na/c14-10-3-1-2-9(8-10)13(16)15-11-4-6-12(7-5-11)20(17,18)19;/h1-8H,14H2,(H,15,16)(H,17,18,19);/q;+1/p-1
InChIKeyUTCOEJNQMPBYKD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium N-(3-aminobenzoyl)sulphanilate (CAS 84029-49-2) – Chemical Class, Identity, and Procurement Baseline


Sodium N-(3-aminobenzoyl)sulphanilate (CAS 84029-49-2, molecular formula C₁₃H₁₁N₂NaO₄S, molecular weight 314.29 g·mol⁻¹) is the monosodium salt of 4-[(3-aminobenzoyl)amino]benzenesulfonic acid . It belongs to the class of N-(aminobenzoyl)-aminoarylsulfonic acids, which are primarily employed as intermediates for azo dyestuffs, color toners, and organic pigments [1]. The defining structural motif is an amide bond connecting a 3-aminobenzoyl moiety to the nitrogen of sulfanilic acid, yielding a bifunctional scaffold that carries both a nucleophilic aromatic amine (for diazotization) and a sulfonate group (for aqueous solubility and ionic anchoring) [1]. This compound is listed under EINECS number 281-722-5 and is supplied by specialty chemical vendors as a research-grade intermediate for dye synthesis and materials chemistry .

Why Sodium N-(3-aminobenzoyl)sulphanilate Cannot Be Generically Substituted for Azo Coupling and Pigment Intermediate Procurement


Within the N-(aminobenzoyl)-aminoarylsulfonic acid family, seemingly minor structural perturbations—such as the position of the amine on the benzoyl ring, the presence or absence of ring substituents, and the choice of salt form—produce significant differences in key intermediate properties including solubility, diazotization kinetics, coupling efficiency, and the final fastness profile of the derived colorant . The sodium salt form of the target compound confers aqueous processability advantages over the corresponding free acid (CAS 43035-23-0), while the unsubstituted meta‑amine on the benzoyl ring provides a distinct electronic and steric environment compared to the more widely cited 4-methyl analog (sodium N-(3-amino-4-methylbenzoyl)sulfanilate) that is used in pigment manufacturing [1]. Because the final dye or pigment performance depends intimately on the intermediate's substitution pattern, generic replacement without head‑to‑head data risks altered coloristics, lower tinctorial strength, or reduced migration fastness. The quantitative evidence below demonstrates exactly where the unsubstituted, meta‑amino sodium salt diverges from its closest analogs and the parent sulfanilic acid backbone, enabling data‑driven sourcing decisions [1].

Sodium N-(3-aminobenzoyl)sulphanilate (CAS 84029-49-2) – Quantified Differences vs. Closest Analogs and Structural Comparators


Hydrophobicity Differential (LogP) as a Predictor of Dye Intermediate Partitioning and Synthesis Solvent Compatibility

The sodium salt of N-(3-aminobenzoyl)sulfanilic acid (target, CAS 84029-49-2) exhibits a computed LogP of 3.16, in contrast to the parent compound sulfanilic acid (LogP = –2.3) and sodium sulfanilate (LogP = –2.82) [1]. This LogP shift of approximately 5.5–6.0 units indicates that acylation of the sulfanilate nitrogen with 3-aminobenzoic acid substantially increases hydrophobicity, which can influence partitioning behavior during biphasic diazotization, compatibility with organic co‑solvents, and the substantivity of derived azo dyes toward hydrophobic substrates . Although the 4‑methyl analog is also lipophilic, its logP is predicted to be higher (estimated ~3.6–3.9 based on the incremental methyl contribution), meaning that the target compound may offer an intermediate hydrophobicity profile that balances aqueous solubility and organic‑phase partitioning .

Dye intermediates Azo coupling Hydrophobicity

Melting Point of Dicyclohexylammonium Salt as a Surrogate for Relative Intermolecular Forces: Target vs. 4-Amino Positional Isomer

In the foundational patent US 4,052,444, the dicyclohexylammonium salt of N-(3-amino-benzoyl)-sulfanilic acid (target free acid) exhibits a melting point of 151 °C, whereas the para-amino positional isomer N-(4-amino-benzoyl)-sulfanilic acid dicyclohexylammonium salt melts at 283 °C—a 132 °C difference [1]. The substantially higher melting point of the 4-amino isomer indicates stronger crystal lattice forces, which for the parent sulfonic acid form typically translates to lower aqueous solubility and slower dissolution rates in alkaline coupling media [2]. For process chemists, the lower-melting 3‑amino isomer is expected to offer faster dissolution and more homogeneous diazotization, reducing batch‑cycle time and the risk of local overheating during acid addition [2].

Thermal characterization Salt derivatization Crystal packing

Sodium Salt Form vs. Free Acid: Aqueous Processability Advantage for Direct Diazotization

The target compound is supplied as the pre‑formed monosodium salt (CAS 84029-49-2), whereas the free acid (4-[(3-aminobenzoyl)amino]benzenesulfonic acid, CAS 43035-23-0) requires in‑situ neutralization with sodium hydroxide or carbonate prior to aqueous diazotization . The sodium salt eliminates the need for ex‑tempore pH adjustment and reduces the risk of incomplete dissolution that can lead to side reactions (e.g., diazo‑amino coupling) during scale‑up [1]. While quantitative solubility data for the target sodium salt are not publicly available, sulfonated aromatic amine sodium salts typically show water solubilities of 50–200 g·L⁻¹, whereas the corresponding free sulfonic acids often range from 0.1 to 10 g·L⁻¹ at ambient temperature—a ~10‑ to 100‑fold difference . For procurement, choosing the pre‑formed sodium salt over the free acid simplifies reagent handling and improves batch‑to‑batch reproducibility in aqueous dye synthesis protocols [1].

Salt form selection Aqueous solubility Diazotization

Topological Polar Surface Area (PSA) as a Discriminator for Dye–Substrate Interaction Potential

The target compound has a computed Polar Surface Area (PSA) of 120.7 Ų . In dye intermediate design, PSA correlates with hydrogen‑bonding capacity and can influence the wet‑fastness and migration behavior of the final pigment or dye [1]. For comparison, sulfanilic acid has a PSA of ~88–92 Ų, and the 4-methyl analog N-(3-amino-4-methylbenzoyl)sulfanilic acid is estimated to have a PSA of ~111 Ų (one fewer H‑bond donor due to methyl substitution) . The intermediate PSA of the target relative to sulfanilic acid and the 4‑methyl analog positions it as a middle‑ground candidate when both aqueous solubility (favored by higher PSA) and hydrophobic substrate affinity (favored by lower PSA) are simultaneously required [1].

PSA Dye-substrate interactions Molecular design

Meta- vs. Para-Amine Substitution: Electronic and Steric Impact on Diazotization Reactivity and Coupling Regioselectivity

The target compound positions the reactive amino group at the meta position of the benzoyl ring. In contrast, the 4-amino positional isomer (N-(4-amino-benzoyl)-sulfanilic acid) places the amine para to the carbonyl, and the 4-methyl analog (N-(3-amino-4-methyl-benzoyl)-sulfanilic acid) presents a sterically hindered, electronically deactivated amine due to the electron‑donating methyl substituent ortho to the amine [1]. Meta‑substituted aromatic amines are generally less conjugated with electron‑withdrawing carbonyl groups than para‑substituted analogs, leading to higher electron density on the amine nitrogen and potentially faster diazotization rates under acidic conditions [2]. While no kinetic data are published for the specific compound, the established Hammett σmeta ≈ 0.37 vs. σpara ≈ 0.45 for –CONH– substitution predicts that the meta amine of the target is approximately 10–30% more nucleophilic than the para amine of the 4‑amino isomer, which can translate to measurably faster diazotization at equivalent temperature and pH [2]. This differential is relevant for high‑throughput coupling processes where diazonium salt stability is rate‑limiting [1].

Diazotization kinetics Regioselectivity Electronic effects

Limited Quantitative Evidence Caveat: Where Procurement Decisions Must Supplement with In‑House Validation

It must be explicitly noted that high‑strength, directly comparative quantitative evidence for Sodium N-(3-aminobenzoyl)sulphanilate (CAS 84029-49-2) is limited in the open literature. No published head‑to‑head studies were located that measure solubility (g·L⁻¹), exact diazotization rate constants (M⁻¹·s⁻¹), coupling yields (%), or derived pigment fastness ratings (ISO 105‑B02 light fastness, ISO 105‑C06 wash fastness) for the target compound vs. its 4‑methyl analog or 4‑amino positional isomer under identical conditions [1]. The patent literature provides qualitative statements of "very good fastness to migration, solvents, and light" for the class but does not assign numerical ratings to specific derivatives [1][2]. Consequently, the differential evidence presented above relies on computed (LogP, PSA), derivatized (dicyclohexylammonium salt melting point), and class‑inferred (sodium salt solubility advantage, Hammett reactivity) parameters. For procurement decisions involving large‑scale dye synthesis, users are advised to request vendor‑specific certificates of analysis (purity by HPLC, water content, residual solvents), perform comparative diazotization trials under their target process conditions, and evaluate coupling efficiency and coloristic properties before finalizing a sourcing pathway [2].

Data gaps Procurement caveat In-house validation

Sodium N-(3-aminobenzoyl)sulphanilate (CAS 84029-49-2) – Best-Fit Research and Industrial Application Scenarios Based on Differential Evidence


Synthesis of Monoazo Color Toners and Pigment Lakes Requiring Intermediate Hydrophobicity (LogP ≈ 3.2)

For pigment chemists developing magenta or red monoazo lakes, the computed LogP of 3.16 positions Sodium N-(3-aminobenzoyl)sulphanilate in an intermediate hydrophobicity range . Compared to direct use of highly hydrophilic sulfanilic acid (LogP –2.3), the acylated intermediate imparts greater affinity for hydrophobic binder systems used in printing inks and plastics coloration, without the excessive hydrophobicity (estimated LogP ≈ 3.6–3.9) that could slow aqueous coupling when using the 4‑methyl analog [1]. The sodium salt form further ensures reliable, rapid dissolution in the alkaline coupling bath, supporting reproducible pigment particle size and crystal modification control [1].

Continuous‑Flow Diazotization and Azo Coupling Where Faster Reaction Kinetics Are Desired

In continuous‑flow chemistry platforms where residence time is limited to seconds or minutes, the predicted 10–30% faster diazotization rate of the meta‑amine (relative to the para‑amino positional isomer) can be a decisive factor . The enhanced nucleophilicity of the meta‑amine nitrogen, inferred from Hammett σ constant analysis, is expected to enable complete diazotization within shorter channel lengths, reducing both the risk of diazonium salt decomposition and the formation of tar‑like byproducts that can foul microreactor channels [1].

Preparation of N‑Acyl‑sulfonamide Derivatives for Structure–Activity Relationship (SAR) Studies in Materials Chemistry

The presence of a free aromatic amine at the meta position of the benzoyl ring distinguishes this compound from its para‑amino isomer and its 4‑methyl analog . The meta‑amine is electronically less conjugated with the carbonyl group, offering a distinct reactivity profile for further derivatization—for example, acylation, sulfonylation, or diazo coupling to generate combinatorial libraries of sulfonamide‑containing chromophores or functional materials . The measured dicyclohexylammonium salt melting point (151 °C) also serves as a straightforward identity and purity verification parameter that can be incorporated into standard operating procedures for intermediate release testing .

Process Development for Aqueous‑Phase Pigment Synthesis Where Base Solubilization Must Be Avoided

The pre‑formed sodium salt eliminates the need for addition of sodium hydroxide or carbonate to dissolve the intermediate prior to diazotization . This is advantageous when the downstream coupling component or pigment is sensitive to alkaline conditions or where precise pH control is critical for crystal modification (e.g., β‑phase pigment production) [1]. By sourcing the sodium salt rather than the free acid, process chemists remove one variable from the pH control strategy, improving batch‑to‑batch reproducibility and simplifying scale‑up [1].

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